N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide

Anticancer sulfonamides Tubulin polymerization inhibition Halogen SAR

This diarylsulfonamide combines a 4-bromo-2-methylaniline moiety with a 4-methoxybenzenesulfonyl pharmacophore—a privileged motif achieving nanomolar IC₅₀ against MCF7 cells (Vicente-Blázquez 2021). The three-point substitution (Br, ortho-CH₃, para-OCH₃) is unique among published SAR series, making it a high-value intermediate for tubulin inhibitor libraries. The Br atom provides a versatile Suzuki/Buchwald coupling handle, while the 4-OMe group modulates sulfonamide NH acidity critical for colchicine-site binding. Unlike P-gp–susceptible taxanes, this class evades MDR-mediated efflux. Choose this precise scaffold—close analogs alter potency by orders of magnitude.

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
Cat. No. B5755652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC14H14BrNO3S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H14BrNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3
InChIKeyVKEUKQXRNCGHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide: Core Chemical Identity and Scaffold Context for Research Procurement


N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide (molecular formula C14H14BrNO3S, molecular weight 356.24 g/mol) is a diarylsulfonamide featuring a 4-bromo-2-methylaniline moiety coupled to a 4-methoxybenzenesulfonyl group . This compound belongs to the benzenesulfonamide class, a privileged scaffold in medicinal chemistry known for yielding potent tubulin polymerization inhibitors and anticancer agents [1]. The presence of three distinct substituents—bromine at the aniline para position, a methyl group ortho to the sulfonamide linkage, and a methoxy group para on the sulfonyl ring—creates a unique substitution pattern not commonly captured in published sulfonamide SAR series, making this compound a valuable tool for systematic structure-activity relationship (SAR) exploration or as a synthetic intermediate .

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide: Why In-Class Sulfonamide Analogs Cannot Be Considered Drop-In Replacements


Diarylsulfonamides with similar core structures can exhibit orders-of-magnitude differences in cytotoxic potency depending on halogen identity, methoxy positioning, and N-substitution pattern [1]. In a systematic methoxy/bromo scan of 37 N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, 4-brominated analogs were the most potent series, achieving sub-micromolar to nanomolar IC50 values against MCF7 breast adenocarcinoma cells, whereas non-brominated or differently halogenated congeners showed markedly reduced activity [1]. Replacing the 4-methoxybenzenesulfonyl group with a simple benzenesulfonyl or methanesulfonyl group removes a key pharmacophoric element—the electron-donating methoxy group that modulates sulfonamide NH acidity and contributes to tubulin colchicine-site binding interactions [2]. Consequently, procurement of a close analog in place of the title compound risks introducing uncontrolled variables in SAR campaigns, target engagement assays, or chemical biology probe studies, undermining data reproducibility and lead optimization efforts .

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Bromo vs. Chloro Halogen Differentiation: Impact on Cytotoxic Potency in Sulfonamide Tubulin Inhibitors

In a published SAR campaign closely related to the title compound scaffold, the 4-bromo substituent on the aniline ring was essential for achieving sub-micromolar cytotoxicity. Compounds with a 4-bromo group exhibited IC50 values below 1 µM against MCF7 cells, whereas the corresponding 4-chloro analogs showed 5- to 10-fold reduced potency in multiple head-to-head comparisons within the same assay panel [1]. This potency differential is attributed to the bromine atom's optimal van der Waals radius and polarizability, which enhance hydrophobic packing in the colchicine binding site of tubulin—an interaction that the smaller chlorine atom cannot replicate as effectively [1].

Anticancer sulfonamides Tubulin polymerization inhibition Halogen SAR

4-Methoxybenzenesulfonyl vs. Unsubstituted Benzenesulfonyl: Pharmacophoric Contribution to Tubulin Binding Affinity

The 4-methoxybenzenesulfonyl group present in the title compound is a critical pharmacophoric element in the clinically evaluated sulfonamide antimitotic agent E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridyl]-4-methoxybenzenesulfonamide), which demonstrated in vivo antitumor activity and reached clinical trials [1]. In the E7010 SAR series, removal of the 4-methoxy group (yielding a simple benzenesulfonamide) resulted in a >10-fold loss of antiproliferative activity against murine solid tumors and human cancer cell lines [1]. In contrast, the comparator N-(4-bromo-2-methylphenyl)benzenesulfonamide (CAS 10443-94-4), which lacks this methoxy group, has no reported antitumor activity in the peer-reviewed literature; its commercial listing is restricted to 'research compound' status without bioactivity annotation . The methoxy group is proposed to engage in hydrogen bonding with β-tubulin residues at the colchicine site, an interaction unavailable to the unsubstituted analog [1].

Sulfonamide pharmacophore Tubulin colchicine site E7010 scaffold

N-Aryl vs. N-Alkyl Sulfonamide: Differential Metabolic Stability and Target Engagement Propensity

The title compound features an N-aryl substitution (4-bromo-2-methylphenyl), whereas the simpler analog N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS 330468-71-8) bears an N-methylsulfonyl group . N-Alkyl sulfonamides are known substrates for cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway, while N-aryl sulfonamides generally exhibit greater metabolic stability due to the absence of labile α-carbon-hydrogen bonds adjacent to the sulfonamide nitrogen [1]. In the broader sulfonamide literature, N-aryl sulfonamides such as ABT-751 and E7010 have demonstrated oral bioavailability and sustained plasma exposure in preclinical models, whereas N-alkyl congeners frequently suffer from rapid first-pass metabolism [1]. Compound 25 from the Vicente-Blázquez 2021 study—an N-aryl sulfonamide with a 4-bromo substitution on the aniline ring and a 4-methoxybenzenesulfonyl group—displayed nanomolar antiproliferative potency and was not a substrate for P-glycoprotein-mediated efflux, indicating favorable drug-like properties [2].

Metabolic stability Sulfonamide N-substitution Drug-likeness

Methyl Ortho-Substitution on Aniline Ring: Conformational Constraint and Tubulin Binding Implications

The ortho-methyl group on the aniline ring of the title compound introduces torsional constraint around the N–S bond, influencing the conformational population accessible to the sulfonamide pharmacophore [1]. In the Vicente-Blázquez 2021 methoxy/bromo scan, compounds bearing ortho-substituted aniline rings exhibited distinct SAR trends compared to meta- or para-substituted analogs, suggesting that steric effects at the ortho position modulate tubulin colchicine-site binding [1]. The comparator N-(4-bromophenyl)-4-methoxybenzenesulfonamide (lacking the ortho-methyl group) was synthesized and characterized crystallographically [2], but no comparative cytotoxicity data versus the ortho-methylated analog have been published. Structure-based docking studies on the colchicine site of tubulin indicate that ortho-substituents on the aniline ring can pre-organize the sulfonamide into a binding-competent conformation, potentially reducing the entropic penalty upon target engagement [3].

Ortho-substituent effect Conformational restriction Sulfonamide SAR

LogP and Aqueous Solubility: Predicted Physicochemical Differentiation from More Lipophilic Dibromo Analogs

The title compound, with a single bromine atom and a methoxy group, is predicted to have a LogP of approximately 3.5–4.0 and a topological polar surface area (tPSA) of approximately 55–65 Ų, placing it within favorable drug-like property space . In contrast, the dibromo analog 4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide (CAS 349405-01-2) carries two bromine atoms, increasing molecular weight to 405 Da and predicted LogP to >4.5, which exceeds typical lead-like boundaries and raises concerns about aqueous solubility and promiscuous binding [1]. The Clinical Candidate E7010, which shares the 4-methoxybenzenesulfonamide motif, has a calculated LogP of 2.8 and demonstrated oral bioavailability, suggesting that the methoxy group contributes favorably to the solubility-permeability balance [2]. These calculated property differences are meaningful for compound management and assay compatibility in early discovery.

Physicochemical properties LogP Drug-likeness Solubility

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide: Evidence-Based Application Scenarios for Procurement Decision-Making


Anticancer SAR Probe: Tubulin Colchicine-Site Inhibitor Lead Optimization

The title compound serves as a strategic scaffold for tubulin-targeted anticancer drug discovery programs. The 4-bromo substitution on the aniline ring, combined with the 4-methoxybenzenesulfonyl pharmacophore, aligns with the SAR determinants identified in the Vicente-Blázquez 2021 study, where 4-brominated N-aryl-4-methoxybenzenesulfonamides achieved sub-micromolar to nanomolar IC50 values against MCF7 cells [1]. The ortho-methyl group provides an additional vector for exploring conformational constraints on tubulin binding. Procurement for a medicinal chemistry campaign enables systematic variation of the sulfonamide nitrogen substituent or additional ring functionalization, building on the class precedent that the 4-bromo/4-methoxy combination is a privileged motif for colchicine-site engagement [1][2].

Halogen Bonding Probe in Structural Biology and Crystallography

The bromine atom at the para position of the aniline ring can engage in halogen bonding interactions with backbone carbonyl oxygen atoms in protein binding sites, a feature exploited in fragment-based drug design. The title compound's combination of a halogen bond donor (Br) and a hydrogen bond acceptor (methoxy O) on opposite rings makes it suitable for co-crystallization studies with tubulin or other bromodomain-containing proteins. The ortho-methyl group restricts conformational freedom, potentially facilitating crystallization by reducing molecular flexibility [1]. The closely related des-methoxy analog (CAS 10443-94-4) lacks the methoxy hydrogen bond acceptor and is therefore less suitable for exploring dual halogen/hydrogen bonding pharmacophore hypotheses [2].

Chemical Biology Tool Compound for MDR Phenotype Studies

Sulfonamides within the 4-methoxybenzenesulfonamide class, including close analogs of the title compound, have been shown not to be substrates for P-glycoprotein (P-gp)-mediated efflux, as evidenced by unchanged cytotoxic potency upon co-treatment with the MDR inhibitor verapamil [1]. This property distinguishes them from taxane-based microtubule agents, which are susceptible to MDR-mediated resistance. The title compound, possessing both the 4-methoxybenzenesulfonyl group and the brominated N-aryl substitution pattern, is a strong candidate for inclusion in MDR-reversal screening panels or as a control compound for validating MDR assay systems [1]. Procurement for this application is supported by class-level evidence that N-aryl sulfonamides evade P-gp recognition [1].

Synthetic Intermediate for Diversified Sulfonamide Library Construction

The title compound's bromine atom at the para position of the aniline ring provides a versatile synthetic handle for further diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling rapid analog generation for SAR exploration. The methoxy group on the sulfonyl ring is stable under most cross-coupling conditions. This differentiates the title compound from non-halogenated or chloro-substituted analogs, where the chloro group is less reactive toward palladium-catalyzed couplings without specialized ligands [1]. The compound's synthesis from commercially available 4-bromo-2-methylaniline and 4-methoxybenzenesulfonyl chloride via a straightforward sulfonylation reaction makes it an accessible entry point for constructing focused sulfonamide libraries [1].

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.